(5Z)-5-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-(diphenylamino)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(2Z)-5-CHLORO-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-(DIPHENYLAMINO)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2Z)-5-CHLORO-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-(DIPHENYLAMINO)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazole with diphenylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2Z)-5-CHLORO-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-(DIPHENYLAMINO)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[(2Z)-5-CHLORO-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-(DIPHENYLAMINO)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2Z)-5-CHLORO-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-(DIPHENYLAMINO)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-METHYL-1,3-BENZOTHIAZOLE: Another benzothiazole derivative with similar structural features.
2-(DIPHENYLAMINO)-1,3-THIAZOLE: A related compound with a diphenylamino group attached to a thiazole ring.
Uniqueness
5-[(2Z)-5-CHLORO-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-(DIPHENYLAMINO)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18ClN3OS2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
(5Z)-5-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-(N-phenylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H18ClN3OS2/c1-2-27-19-15-16(25)13-14-20(19)30-23(27)21-22(29)26-24(31-21)28(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,2H2,1H3/b23-21- |
InChI Key |
UBLXZMMNJCSOIG-LNVKXUELSA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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